(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol
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Overview
Description
(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol is an organic compound with the molecular formula C9H9Br2FO2 and a molecular weight of 327.98 g/mol . This compound is characterized by the presence of bromine, fluorine, and ethoxy groups attached to a phenyl ring, along with a methanol group. It is a solid at room temperature and is typically stored at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperatures to ensure the selective bromination at the 4 and 6 positions of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product purity and yield .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated product.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield (4,6-Dibromo-3-ethoxy-2-fluorophenyl)aldehyde or (4,6-Dibromo-3-ethoxy-2-fluorophenyl)carboxylic acid .
Scientific Research Applications
(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to form strong interactions with biological molecules. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(4,6-Dibromo-2,3-difluorophenol): Similar in structure but with different functional groups, leading to different reactivity and applications.
(4,6-Dibromo-3-ethoxy-2-fluorophenyl)boronic acid: Used in different types of chemical reactions, particularly in Suzuki-Miyaura coupling reactions.
Uniqueness
(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol is unique due to the specific combination of bromine, fluorine, and ethoxy groups attached to the phenyl ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4,6-dibromo-3-ethoxy-2-fluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2FO2/c1-2-14-9-7(11)3-6(10)5(4-13)8(9)12/h3,13H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRICEVKYTVEKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)CO)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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